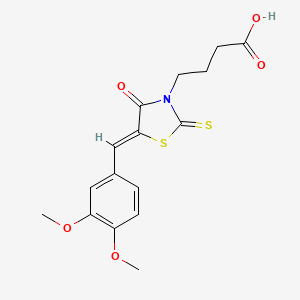
4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
The chemical compound has shown promise in the realm of antibacterial research, particularly for its efficacy against various bacterial strains. Nazar Trotsko et al. (2018) synthesized derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating antibacterial activity generally against Gram-positive bacterial strains, with some compounds exhibiting activity similar to or higher than commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, compounds synthesized from appropriate 2-thioxothiazolidin-4-one showed good to moderate activity against both gram-positive and gram-negative strains, with certain derivatives exhibiting notably good activity against B. subtilus and S. aureus (PansareDattatraya & Devan, 2015).
Antifungal and Antimicrobial Properties
Further, a study by Rakia Abd Alhameed et al. (2019) on thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed weak to moderate antibacterial and antifungal activities, providing a foundation for future research into broad-spectrum antimicrobial agents (Alhameed et al., 2019). Additionally, a comprehensive study on rhodanine-3-acetic acid derivatives demonstrated notable antimicrobial agents against a range of bacteria, mycobacteria, and fungi, with specific compounds displaying high activity against Mycobacterium tuberculosis and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová & Stolaříková, 2017).
Anticancer Activity
Research has also delved into the anticancer potential of derivatives of this compound. Hanan M Refaat (2010) reported the synthesis of various series of 2-substituted benzimidazoles that exhibited significant anticancer activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010). Another study by D. Havrylyuk et al. (2010) highlighted the antitumor screening of 4-thiazolidinones with benzothiazole moiety, with some derivatives showing anticancer activity on a variety of cancer cell lines, providing a promising avenue for the development of new anticancer agents (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



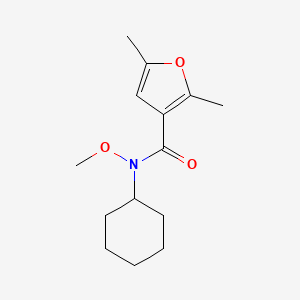
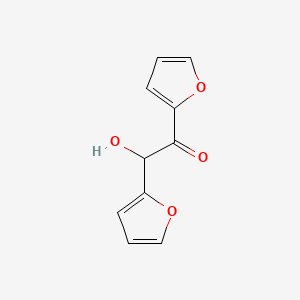
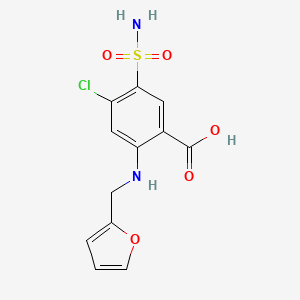
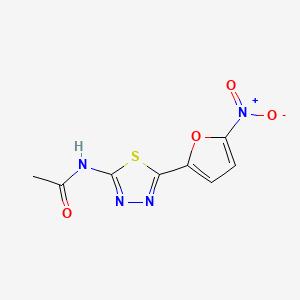
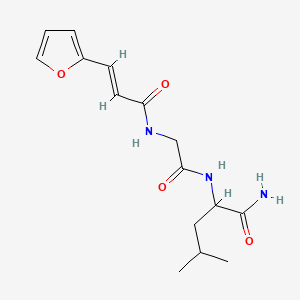
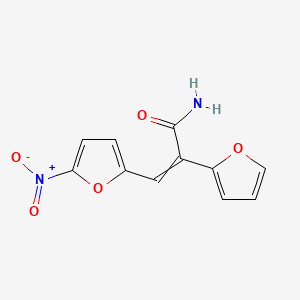
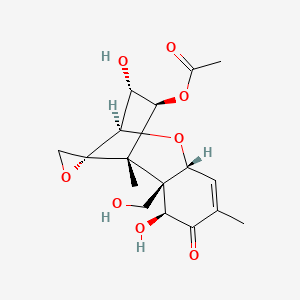
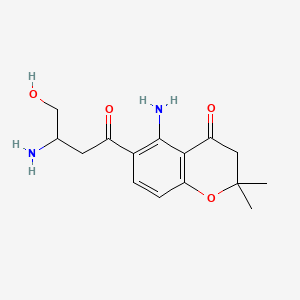
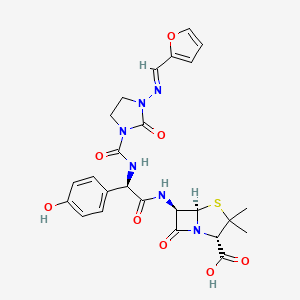
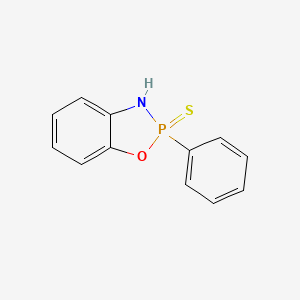

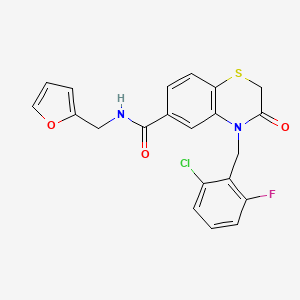
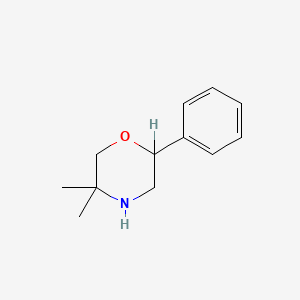
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)